molecular formula C13H10ClN3S B2896644 2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole CAS No. 499796-03-1

2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole

Cat. No.: B2896644
CAS No.: 499796-03-1
M. Wt: 275.75
InChI Key: FFJYRFWTRCHDAW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring, a pyrazole ring, and a chlorophenyl group

Scientific Research Applications

2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole has several applications in scientific research:

Mechanism of Action

Target of Action

The compound 2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole is structurally similar to the fungicide Pyraclostrobin . Pyraclostrobin primarily targets the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key process in cellular respiration .

Mode of Action

As a quinone outside inhibitor (QoI) , Pyraclostrobin inhibits the mitochondrial respiration by binding to the cytochrome-bc1 complex . This binding prevents the normal flow of electrons within the complex, leading to a reduction in the production of ATP . ATP is an essential energy source for many cellular processes, so its reduction can lead to the death of the fungal cell .

Biochemical Pathways

The inhibition of the cytochrome-bc1 complex disrupts the electron transport chain, which is a part of the larger biochemical pathway of cellular respiration . This disruption leads to a decrease in ATP production, affecting downstream processes that rely on ATP, such as nutrient uptake, growth, and reproduction .

Result of Action

The primary result of the action of this compound is the death of the fungal cell due to energy deprivation . By inhibiting ATP production, the compound prevents the cell from carrying out essential processes, leading to cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. Additionally, resistant populations of fungi have been identified, indicating that the use of this compound could lead to the development of resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazole ring. The pyrazole ring is introduced through a subsequent reaction with hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-3-yl)-1,3-thiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole and pyrazole rings provide a versatile scaffold for further functionalization, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-methyl-5-(1H-pyrazol-5-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c1-8-12(11-6-7-15-17-11)18-13(16-8)9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJYRFWTRCHDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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